2-(Chloromethyl)-5-(trifluoromethyl)pyrazine
Description
Significance of Pyrazine (B50134) Derivatives in Contemporary Chemical Research
Pyrazine derivatives are a cornerstone of modern heterocyclic chemistry, with their structural motif present in a wide array of biologically and technologically important compounds. lifechemicals.com The pyrazine ring is a component of essential biomolecules such as riboflavin (B1680620) and folic acid. lifechemicals.com Furthermore, numerous pyrazine-based alkaloids have been isolated from natural sources, demonstrating their prevalence in biological systems. lifechemicals.com
In the realm of pharmaceuticals, substituted pyrazines are integral to the structure of numerous approved and experimental drugs with diverse pharmacological activities. lifechemicals.com For instance, Pyrazinamide (B1679903) is a primary drug used in the treatment of tuberculosis, and Sulfametopyrazine is employed against respiratory and urinary tract infections. lifechemicals.com The inherent bioactivity of the pyrazine core makes its derivatives a fertile ground for drug discovery programs. lifechemicals.commdpi.com Beyond medicine, pyrazine-based polymers are being investigated for their applications in optical and photovoltaic devices due to their unique electronic properties. lifechemicals.com
Importance of Trifluoromethyl and Halogenated Motifs in Organic Synthesis
The incorporation of trifluoromethyl groups and halogen atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate their physicochemical properties. The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly alter the electronic environment of a molecule. This can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
Halogenated motifs, particularly those involving chlorine, are also of great importance. The presence of a chlorine atom can influence a molecule's conformation and its ability to participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in drug-receptor interactions. The chloromethyl group, as present in 2-(Chloromethyl)-5-(trifluoromethyl)pyrazine, is a reactive handle that can be utilized for further synthetic transformations, allowing for the construction of more complex molecular architectures.
Structural Context of this compound within Substituted Pyrazine Systems
This compound is a disubstituted pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. The pyrazine ring is electron-deficient, which influences its reactivity. The substituents at the 2 and 5 positions, a chloromethyl group and a trifluoromethyl group respectively, further modulate the electronic properties of the ring.
The trifluoromethyl group is a strong electron-withdrawing group, which further decreases the electron density of the pyrazine ring, making it more susceptible to nucleophilic attack. The chloromethyl group is a versatile functional group that can participate in a variety of chemical reactions, most notably nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. This reactivity makes this compound a valuable intermediate for the synthesis of a wide range of more complex pyrazine derivatives.
The combination of the electron-deficient pyrazine core with the strongly electron-withdrawing trifluoromethyl group and the reactive chloromethyl handle positions this compound as a key building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
| Property | Value |
| Molecular Formula | C6H4ClF3N2 |
| Molecular Weight | 196.56 g/mol |
| CAS Number | 1060812-69-2 |
| MDL Number | MFCD13189471 |
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-4-2-12-5(3-11-4)6(8,9)10/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDCRYZDGUBGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241491 | |
| Record name | Pyrazine, 2-(chloromethyl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060812-69-2 | |
| Record name | Pyrazine, 2-(chloromethyl)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060812-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 2-(chloromethyl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 2 Chloromethyl 5 Trifluoromethyl Pyrazine As a Key Intermediate
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chloromethyl (-CH₂Cl) substituent is the most reactive site on the 2-(chloromethyl)-5-(trifluoromethyl)pyrazine molecule for nucleophilic attack. The carbon atom of the chloromethyl group is analogous to a benzylic carbon, and the attached chlorine atom is an effective leaving group. Consequently, this moiety readily undergoes nucleophilic substitution reactions, typically via an Sₙ2 mechanism.
A variety of nucleophiles can be employed to displace the chloride ion, providing a straightforward method for introducing diverse functional groups. These reactions are fundamental to the role of this compound as a building block. For example, it can react with:
Oxygen nucleophiles: Alkoxides and carboxylates can be used to form ethers and esters, respectively.
Nitrogen nucleophiles: Amines and amides react to yield substituted aminomethylpyrazines.
Sulfur nucleophiles: Thiolates can displace the chloride to form thioethers. rsc.org
These substitution reactions are typically carried out in polar aprotic solvents, such as N,N-dimethylformamide (DMF), often in the presence of a weak base like potassium carbonate (K₂CO₃) to neutralize the generated HCl.
Interactive Data Table: Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Py-CH₂-OCH₃ | Ether |
| Carboxylate (RCOO⁻) | Sodium Acetate (CH₃COONa) | Py-CH₂-OOCCH₃ | Ester |
| Amine (R₂NH) | Diethylamine ((CH₃CH₂)₂NH) | Py-CH₂-N(CH₂CH₃)₂ | Amine |
| Thiolate (RS⁻) | Sodium Benzyl Sulphide | Py-CH₂-SR | Thioether |
Py represents the 2-(5-trifluoromethyl)pyrazine core.
Transformations Involving the Trifluoromethyl Group under Various Conditions
The trifluoromethyl (-CF₃) group is one of the most stable functional groups in organic chemistry. mdpi.com Its stability is attributed to the strength of the carbon-fluorine bond. mdpi.com This robustness is a key reason for its frequent incorporation into pharmaceuticals, as it is generally inert to metabolic degradation. mdpi.com
Role as a Precursor in the Synthesis of Complex Heterocyclic Systems
The distinct reactivity of its functional groups makes this compound an important precursor for constructing more elaborate molecular architectures, especially fused heterocyclic systems. The chloromethyl group acts as a handle to introduce side chains that can subsequently undergo intramolecular cyclization to form new rings fused to the pyrazine (B50134) core. nih.gov
A significant application of pyrazine-based intermediates is in the synthesis of the 3-(trifluoromethyl)- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrazine scaffold. nih.govresearchgate.net This fused heterocyclic system is a key pharmacophore found in several marketed drugs. nih.govresearchgate.net The synthesis of this scaffold highlights the strategic use of reactive intermediates to build complex ring systems.
While direct reaction pathways starting from this compound are not explicitly detailed, a well-established synthesis of the triazolo[4,3-a]pyrazine core utilizes a closely related structural analog, 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (B23810), in a key step involving a vicinal diamine. researchgate.netresearchgate.net In this documented synthesis, the oxadiazole intermediate is treated with ethylenediamine (B42938) (H₂NCH₂CH₂NH₂). researchgate.netresearchgate.net This reaction sets the stage for the formation of the fused bicyclic system. The reaction is believed to proceed through a complex sequence involving nucleophilic attack and ring transformation.
Following the initial reaction with ethylenediamine, the resulting intermediate undergoes a series of intramolecular transformations. researchgate.net This process is a type of ring-chain tautomerism and cyclization, akin to a Pellizzari-type reaction, which is known for forming 1,2,4-triazoles from hydrazides and amides. wikipedia.orgdrugfuture.com The ethylenediamine moiety provides the necessary atoms to form the new six-membered ring, while the original oxadiazole (or a related precursor) provides the atoms for the triazole ring. The final step often involves an acid-catalyzed cyclization and dehydration to yield the stable, aromatic 3-(trifluoromethyl)- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]pyrazine hydrochloride salt. nih.govresearchgate.net This synthetic strategy demonstrates how reactive building blocks are transformed into complex, biologically active scaffolds. mdpi.comfrontiersin.orgnih.gov
Exploration of Unconventional Reactivity Patterns: Tele-substitution Reactions and Mechanistic Investigations
The reactivity of this compound is not limited to simple nucleophilic substitution at the chloromethyl group. Under certain conditions, this key intermediate can undergo unconventional reactivity patterns, most notably tele-substitution reactions. This type of reaction involves the substitution of a leaving group by an incoming nucleophile at a position further away from the atom to which the leaving group was originally attached. arkat-usa.org While direct studies on this compound are not extensively documented in the reviewed literature, significant insights can be drawn from mechanistic studies on analogous heterocyclic systems, such as the researchgate.netacs.orgchemrxiv.orgtriazolo[4,3-a]pyrazine core. acs.orgchemrxiv.org
Mechanistic investigations into tele-substitution reactions in related pyrazine systems have proposed a plausible pathway that deviates from the standard SNAr (nucleophilic aromatic substitution) mechanism. acs.org Instead of a direct ipso-substitution at the carbon bearing the leaving group, the reaction can be initiated by the nucleophilic attack at a remote position of the pyrazine ring. acs.orgchemrxiv.org In the case of halogenated triazolopyrazines, it has been observed that the nucleophile can attack the 8-position of the ring system. acs.org This is followed by the elimination of the leaving group, which is facilitated by the loss of a proton from the 8-position. acs.org
Several factors have been identified that influence the propensity for tele-substitution over the more conventional ipso-substitution. These include the nature of the nucleophile, the solvent, and the leaving group itself. acs.orgchemrxiv.orgnih.gov The use of softer nucleophiles, less polar solvents, and larger halogens as leaving groups tends to favor the tele-substitution pathway. acs.orgfigshare.com Furthermore, the stoichiometry of the reactants can also play a crucial role; for instance, an increased equivalent of the nucleophile or a decreased equivalent of a base can promote tele-substitution. acs.orgacs.org
In a study on a 5-chloro triazolopyrazine system, it was demonstrated that while the expected ipso-substituted product was formed, a significant amount of the tele-substituted isomer was also isolated. acs.org The formation of these distinct isomers was confirmed through NMR spectroscopy and single-crystal X-ray diffraction. acs.org The 1H NMR spectra provided clear differentiation between the isomers, with the 5-substituted isomers showing sharp singlets for the pyrazine ring protons, while the 8-substituted (tele-substituted) isomers exhibited well-defined doublets. acs.orgchemrxiv.org
The electronic nature of substituents on the heterocyclic core can also direct the reaction pathway. For bromo-triazolopyrazines, it was found that electron-donating groups on an attached phenyl ring promoted tele-substitution, whereas electron-withdrawing groups led exclusively to ipso-substitution products. chemrxiv.org Interestingly, this electronic dependence was not observed for the corresponding chloro-triazolopyrazines. chemrxiv.org
These findings from related heterocyclic systems provide a strong basis for understanding the potential unconventional reactivity of this compound. The electron-withdrawing nature of the trifluoromethyl group at the 5-position is expected to significantly influence the electronic distribution within the pyrazine ring, potentially making it susceptible to such remote nucleophilic attacks.
Table 1: Factors Favoring Tele-substitution in Related Pyrazine Systems
| Factor | Condition Favoring Tele-substitution |
|---|---|
| Nucleophile | Increased equivalents, softer nucleophiles |
| Base | Decreased equivalents |
| Solvent | Less polar |
| Leaving Group | Larger halogens (I > Br > Cl) |
| Substituents | Electron-donating groups on attached rings (in some cases) |
Potential for the Derivatization and Formation of Other Fused Pyrazine Systems by Chemical Analogy (e.g., Pyrimidine-Fused Systems from Related Benzimidazole Chemistry)
The strategic placement of the reactive chloromethyl group and the strongly electron-withdrawing trifluoromethyl group on the pyrazine ring of this compound makes it a versatile intermediate for the synthesis of a wide array of derivatives, including fused pyrazine systems. While direct literature on the synthesis of pyrimidine-fused systems starting from this specific compound is sparse, valuable insights can be gained by drawing analogies from the well-established chemistry of related heterocyclic systems, such as benzimidazoles and other pyrazine derivatives. nih.govresearchgate.net
The synthesis of fused heterocyclic systems often involves the introduction of a bifunctional moiety that can undergo subsequent cyclization. In the case of this compound, the chloromethyl group serves as a convenient handle for introducing such functionalities. For instance, reaction with a suitable nucleophile containing a second reactive site can set the stage for an intramolecular cyclization to form a new fused ring.
By analogy to the synthesis of fused imidazole (B134444) systems, one could envision a pathway where the chloromethyl group is first converted to a more elaborate side chain. For example, reaction with an appropriate amine could introduce a side chain capable of cyclizing onto the pyrazine ring. The synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines demonstrates the feasibility of forming new bonds at positions adjacent to the ring nitrogens. nih.gov
Drawing from the broader chemistry of pyrimidines and pyrazines, the construction of a fused pyrimidine (B1678525) ring would likely involve the introduction of a three-atom component that can cyclize with two adjacent atoms of the pyrazine ring. scribd.commdpi.com A hypothetical route could involve the initial substitution of the chloride with a nucleophile that contains a latent functionality. This intermediate could then be induced to cyclize onto the pyrazine nitrogen and the adjacent ring carbon.
For example, the synthesis of pyrazolo-fused pyridines, pyrimidines, pyrazines, and pyridazines has been described, highlighting the versatility of using functionalized heterocyclic precursors to build more complex fused systems. researchgate.net Similarly, 2-trichloromethyl-4-chloropyrimidines have been shown to be valuable intermediates in substitution reactions for the synthesis of a variety of pyrimidine derivatives. thieme.de This underscores the principle of using halogenated methyl groups on nitrogen-containing heterocycles as precursors for diverse functionalization and cyclization reactions.
The derivatization of the pyrazine core itself is also a well-explored area, with methods available for substitution at various positions on the ring. researchgate.netunimas.my These methods, in conjunction with the reactivity of the chloromethyl group, open up a multitude of possibilities for creating a diverse library of compounds based on the this compound scaffold.
Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
No published research detailing the NMR spectroscopic analysis of 2-(Chloromethyl)-5-(trifluoromethyl)pyrazine could be located.
Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of this compound, are not available in the reviewed literature.
Detailed ¹³C NMR data, which would identify the chemical shifts for the six distinct carbon environments in this compound, have not been reported in the available scientific literature.
There are no findings of 2D-NMR experiments (such as COSY, HSQC, or HMBC) being performed or published for this compound. Such experiments would be crucial for unambiguously assigning proton and carbon signals and confirming the compound's connectivity.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
While the molecular weight of this compound is calculated to be 196.56 g/mol , specific experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion peak and its fragmentation pattern under various ionization techniques (e.g., EI, ESI), is not available in the searched literature.
Infrared (IR) Spectroscopy for Functional Group Identification
No experimental Infrared (IR) spectrum for this compound has been found. An IR analysis would be expected to identify characteristic absorption bands for C-H, C-N, C-Cl, and C-F bonds within the molecule.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases and scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Consequently, precise data on its solid-state structure, including bond lengths, bond angles, and crystal packing, remains undetermined.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying the components of a mixture. For the analysis of this compound, both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely utilized. These techniques are crucial for assessing the purity of the final product and for monitoring the progress of chemical reactions in real-time.
Thin Layer Chromatography serves as a rapid, qualitative method for monitoring the progress of a reaction by observing the appearance of the product spot and the disappearance of reactant spots. It is also commonly used for a preliminary assessment of the purity of the synthesized compound.
In a typical application, a small amount of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica gel (the stationary phase). The plate is then developed in a sealed chamber containing an appropriate solvent system (the mobile phase). For pyrazine (B50134) derivatives, a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate, is often used to achieve effective separation. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
After development, the separated spots are visualized. While some compounds are visible under ultraviolet (UV) light (typically at 254 nm), staining agents can also be used. The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot. This value helps in identifying the components of the mixture relative to known standards. For instance, in the synthesis of this compound, TLC can distinguish the product from starting materials and by-products based on their different polarities and corresponding Rƒ values.
Table 1: Illustrative TLC Data for a Synthesis Reaction Mixture
The table below shows representative Rƒ values for starting material, an intermediate, and the final product in a hypothetical synthesis of this compound, demonstrating how TLC is used to monitor reaction progress.
| Compound | Rƒ Value (Hexane/Ethyl Acetate 4:1) | Observations |
| Starting Material (e.g., a pyrazine precursor) | 0.25 | Spot diminishes as the reaction proceeds. |
| Intermediate | 0.50 | Appears and then diminishes. |
| Product (this compound) | 0.70 | Spot appears and intensifies over time. |
High-Performance Liquid Chromatography is a more sophisticated chromatographic technique that provides quantitative data on the purity of a sample. It utilizes high pressure to pass the solvent through a column packed with a stationary phase, resulting in high resolution and rapid separation.
For the analysis of pyrazine compounds, reversed-phase HPLC (RP-HPLC) is the most common method. nih.gov In this technique, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV detector, as the pyrazine ring absorbs UV light.
The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A high-purity sample will show a single major peak with minimal contributions from other impurity peaks. HPLC methods are validated for accuracy, precision, and linearity to ensure reliable quantification. nih.gov
Table 2: Typical HPLC Method Parameters for Purity Analysis
This table outlines a standard set of conditions for the HPLC analysis of this compound.
| Parameter | Condition |
| Column | C18 (Octadecyl silica), 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a destructive analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (such as halogens and sulfur) in a sample. The results are used to verify the empirical formula of a newly synthesized compound. For organofluorine compounds like this compound, this analysis is critical for confirming its elemental composition.
The procedure typically involves the complete combustion of a small, precisely weighed sample in a stream of oxygen at high temperatures. This process converts the elements into simple gaseous compounds (CO₂, H₂O, N₂). Halogens and sulfur are converted into their corresponding acids or oxides. For fluorine-containing compounds, specialized techniques such as combustion ion chromatography (CIC) are employed. nih.govchromatographyonline.com In this method, the combustion gases are passed through an aqueous solution, and the resulting fluoride (B91410) ions are quantified by ion chromatography. alsglobal.com
The experimentally determined percentages of each element are then compared to the theoretical values calculated from the compound's molecular formula (C₆H₄ClF₃N₂). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's proposed empirical formula and its purity.
Table 3: Elemental Analysis Data for this compound
This table presents the calculated elemental composition for the molecular formula C₆H₄ClF₃N₂. Experimental results for a pure sample are expected to align closely with these theoretical values.
| Element | Molecular Formula | Theoretical Mass % |
| Carbon (C) | C₆H₄ClF₃N₂ | 36.66% |
| Hydrogen (H) | C₆H₄ClF₃N₂ | 2.05% |
| Chlorine (Cl) | C₆H₄ClF₃N₂ | 18.04% |
| Fluorine (F) | C₆H₄ClF₃N₂ | 28.99% |
| Nitrogen (N) | C₆H₄ClF₃N₂ | 14.25% |
Computational and Theoretical Investigations of Substituted Pyrazines
Density Functional Theory (DFT) Studies on Molecular Structures and Reactivity
Beyond simple geometry, DFT is employed to probe the chemical reactivity of substituted pyrazines. This is achieved by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net
A theoretical study on substituted pyrazines used as corrosion inhibitors calculated several key quantum chemical descriptors using DFT at the B3LYP level. researchgate.net These descriptors provide a quantitative measure of reactivity. For instance, in one study, the HOMO density on a substituted pyrazine (B50134) was found to be distributed on the pyrazine ring and the nitrogen atom of its amino group, identifying these as the preferred active sites for electron donation. researchgate.net Local reactivity can be further analyzed through tools like the Fukui function, which helps to identify the atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attacks. researchgate.netnih.gov
Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for Substituted Pyrazines
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability |
| Energy Gap | ΔE | Indicator of chemical reactivity and stability |
| Dipole Moment | µ | Measures the polarity of the molecule |
| Electronegativity | χ | The power of an atom to attract electrons to itself |
| Global Hardness | η | Measures resistance to change in electron distribution |
| Fraction of Electrons Transferred | ΔN | Indicates tendency of a molecule to donate electrons |
Quantum Chemical Calculations on Electronic Properties and Energy Landscapes
Quantum chemical calculations, including DFT and more advanced ab initio methods, provide a deep understanding of the electronic properties and energy landscapes of pyrazine systems. These methods are not limited to the ground state but can also explore the energies and characteristics of excited electronic states, which is crucial for understanding photochemical behavior. researchgate.net
Calculations can predict a wide array of properties, including reaction energies, activation energies for hypothetical reaction mechanisms, and various spectroscopic parameters. nih.gov For pyrazine, quantum-chemical calculations have been used to explore its potential energy surfaces upon absorption of ultraviolet light. researchgate.net These studies reveal how energy flows through different excited states and identify the involvement of conical intersections, which are critical points on the potential energy surface that facilitate rapid, non-radiative decay back to the ground state. researchgate.net Such investigations are vital for understanding the photostability of pyrazine derivatives.
The interpretation of complex experimental data is often supported by these theoretical calculations. For example, quantum chemistry can be used to compute NMR observables, vibrational frequencies for IR and Raman spectroscopy, and electronic transition energies, aiding in the structural elucidation and characterization of novel compounds. nih.govmdpi.com
Investigation of Tautomeric Equilibria in Related Pyrazine Systems
Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is particularly important for heterocyclic systems, as the dominant tautomeric form can significantly influence the molecule's chemical and biological properties, including its hydrogen bonding patterns and receptor-binding capabilities.
While 2-(Chloromethyl)-5-(trifluoromethyl)pyrazine itself is not expected to exhibit significant tautomerism, many other pyrazine derivatives, such as hydroxypyrazines (which can exist in equilibrium with pyrazinone forms), do. rsc.org Computational chemistry is an indispensable tool for studying these equilibria. Quantum chemical calculations can determine the relative energies of different tautomers in the gas phase and in various solvents. mdpi.com
For example, studies on 2,6-dihydroxypyrazines have used UV spectral analysis alongside theoretical considerations to establish that they exist predominantly in the hydroxypyrazine form rather than the 1,2-dihydropyrazin-2-one tautomer. rsc.org Computational models can calculate the relative Gibbs free energies of the tautomers to predict their equilibrium populations. The energy barrier for the interconversion can also be calculated by locating the transition state structure on the potential energy surface. mdpi.com These studies often employ continuum solvent models to simulate the effect of the solvent environment, which can be critical in stabilizing one tautomer over another. mdpi.com
Molecular Modeling and Simulation Approaches in the Design of Novel Pyrazine Derivatives
Molecular modeling techniques are central to the modern drug discovery process, enabling the rational design of new molecules with desired biological activities. For pyrazine derivatives, molecular docking and molecular dynamics (MD) simulations are two of the most powerful and widely used approaches. mdpi.comamanote.com
Molecular Dynamics (MD)
MD simulations provide a dynamic view of a molecule and its interactions with its environment, such as a protein target or a solvent. amanote.com Starting from a static structure, MD simulations calculate the trajectories of atoms over time by solving Newton's equations of motion. This allows researchers to observe the conformational changes, flexibility, and stability of a pyrazine derivative when bound to a biological receptor. mdpi.com For instance, MD simulations have been used to investigate the stability of complexes between pyrazine-based inhibitors and enzymes like histone deacetylases (HDACs), confirming that key interactions, such as the chelation of a zinc ion in the active site, are maintained over the course of the simulation. mdpi.comresearchgate.net
Docking
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, e.g., a pyrazine derivative) when bound to a second molecule (the receptor, e.g., a protein). mdpi.com The primary goal of docking is to identify the most stable binding pose and to estimate the binding affinity (or docking score). This information is invaluable for structure-activity relationship (SAR) studies. Docking studies have been performed on numerous pyrazine derivatives to rationalize their activity against targets like Cyclin-Dependent Kinase 2 (CDK2) and the DNA gyrase of E. coli. mdpi.comnih.gov These studies reveal the specific interactions, such as hydrogen bonds and aromatic interactions, that are crucial for binding. researchgate.net This insight allows medicinal chemists to design new derivatives with modified structures to enhance these interactions and, consequently, improve biological activity. researchgate.net
Advanced Research Applications and Future Directions
Development of Novel and Efficient Synthetic Methodologies for Pyrazine (B50134) Derivatization
The synthesis of substituted pyrazines is a cornerstone of heterocyclic chemistry, driven by the prevalence of the pyrazine motif in pharmaceuticals, agrochemicals, and flavorings. ijbpas.comresearchgate.net Traditional methods for pyrazine synthesis, such as the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, often face limitations regarding regioselectivity when producing unsymmetrically substituted derivatives. rsc.org Modern research focuses on developing more versatile and efficient strategies, including the functionalization of pre-existing pyrazine cores like 2-(chloromethyl)-5-(trifluoromethyl)pyrazine.
Recent advancements have centered on transition-metal-catalyzed cross-coupling reactions, which allow for the precise introduction of various substituents onto the pyrazine ring. rsc.org Methodologies such as Suzuki, Kumada-Corriu, and Sonogashhireactions have been successfully applied to functionalize halogenated pyrazines. mdpi.comnih.gov These reactions are highly valued for their ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. For a molecule like this compound, research efforts are directed towards leveraging the existing substituents to guide further derivatization or to directly participate in coupling reactions. For instance, the development of catalytic systems that can selectively activate C-H bonds on the pyrazine ring in the presence of the chloromethyl and trifluoromethyl groups represents a significant area of future research.
Furthermore, the use of flow chemistry is emerging as a powerful tool for the synthesis and derivatization of heterocyclic compounds. researchgate.net Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processing. researchgate.net Applying this technology to the derivatization of this compound could lead to more efficient and automated production of pyrazine-based compound libraries.
| Methodology | Description | Potential Application | Reference |
|---|---|---|---|
| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Introduction of aryl, vinyl, or alkyl groups by converting the chloromethyl group to a suitable coupling partner or by functionalizing other positions on the ring. | mdpi.comnih.gov |
| Buchwald-Hartwig Amination | A palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. | Synthesis of amino-substituted pyrazines by reacting a halogenated pyrazine precursor with amines. | mdpi.comnih.gov |
| Acceptorless Dehydrogenative Coupling | Catalytic methods, often using manganese or ruthenium complexes, to form N-heterocycles from amino alcohols. | Novel routes to pyrazine cores that could be precursors to this compound. | nih.gov |
| Flow Chemistry | The process of performing chemical reactions in a continuous flowing stream rather than in a batch. | Efficient, scalable, and safe synthesis of derivatives from this compound. | researchgate.net |
Exploration of New Chemical Transformations Involving the Chloromethyl and Trifluoromethyl Groups
The reactivity of this compound is dominated by its two functional groups, each offering distinct opportunities for chemical transformation.
The chloromethyl group (-CH₂Cl) is a key reactive handle. It functions as an electrophilic site, making it highly susceptible to nucleophilic substitution reactions. mdpi.com This allows for the facile introduction of a wide array of functional groups by reacting it with various nucleophiles such as amines, thiols, or alkoxides. This transformation is fundamental in its role as a building block, enabling it to be tethered to other molecules. mdpi.com For example, it can react with the amine groups of other compounds to form more complex structures, a common strategy in the synthesis of pharmaceutical candidates. nih.gov
The trifluoromethyl group (-CF₃) is known for its profound electronic effects and high stability. mdpi.com It is one of the most powerful electron-withdrawing groups, which significantly influences the reactivity of the entire molecule. mdpi.com While direct chemical transformation of the CF₃ group is challenging due to the strength of the carbon-fluorine bonds, its presence is crucial. researchgate.net It enhances the lipophilicity of the molecule, which can improve membrane permeability, and increases metabolic stability by blocking potential sites of oxidation—both highly desirable traits in drug design. mdpi.com Research has shown that under certain nucleophilic conditions, the trifluoromethyl group on a pyrazine ring can be transformed into amide or amidine groups, although this is not a common reaction. researchgate.net Future research may focus on discovering new reagents or catalytic systems that can selectively transform the CF₃ group, which would unlock novel synthetic pathways.
| Functional Group | Reaction Type | Description | Significance | Reference |
|---|---|---|---|---|
| Chloromethyl (-CH₂Cl) | Nucleophilic Substitution | The chlorine atom is displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols). | Serves as a primary connection point for linking the pyrazine core to other molecular fragments. | mdpi.com |
| Trifluoromethyl (-CF₃) | Electronic Modification | Strongly withdraws electron density from the pyrazine ring, enhancing its electrophilicity. | Increases the reactivity of the ring towards nucleophiles and imparts favorable physicochemical properties like metabolic stability and lipophilicity. | mdpi.com |
| Trifluoromethyl (-CF₃) | Nucleophilic Attack (under specific conditions) | Can be converted to amide or amidine groups with certain nucleophiles, often involving formal elimination of hydrogen fluoride (B91410). | Represents a less common but potential route for advanced derivatization. | researchgate.net |
Systematic Investigation of Structure-Reactivity Relationships in Substituted Pyrazine Scaffolds
The reactivity of the pyrazine ring is intrinsically linked to the nature of its substituents. The parent pyrazine molecule is electron-deficient due to the presence of two nitrogen atoms. ijbpas.comthieme-connect.de This inherent electron deficiency makes the ring susceptible to nucleophilic attack and generally less reactive towards electrophilic substitution compared to benzene (B151609).
The introduction of a trifluoromethyl group dramatically amplifies this electron-deficient character. The -CF₃ group exerts a powerful negative inductive effect, further deactivating the ring towards electrophiles and, conversely, activating it towards nucleophilic aromatic substitution. The chloromethyl group also contributes an electron-withdrawing inductive effect. The combined influence of these two substituents makes the pyrazine core in this compound highly electrophilic.
This electronic profile dictates the molecule's reactivity in several ways:
Enhanced Nucleophilic Substitution: The electron-poor nature of the ring facilitates nucleophilic substitution reactions, not only at the chloromethyl carbon but also potentially at the ring carbons if a suitable leaving group were present. thieme-connect.de
Acidity of Ring Protons: The protons attached to the pyrazine ring are more acidic than those on a benzene ring, making them susceptible to deprotonation by strong bases. This can be exploited for directed metallation and subsequent functionalization.
Basicity of Ring Nitrogens: The strong electron-withdrawing effects of the substituents reduce the basicity of the nitrogen atoms, making them less likely to be protonated or to act as nucleophiles compared to unsubstituted pyrazine. ijbpas.com
Systematic studies involve synthesizing a series of analogues where the substituents are varied and then quantitatively measuring their reaction rates or equilibrium constants. This allows for the development of quantitative structure-reactivity relationships (QSRRs), providing a deeper understanding of how electronic and steric effects govern the chemical behavior of substituted pyrazines. mdpi.comnih.gov
Utilization of this compound as a Versatile Synthetic Intermediate for the Construction of Diverse Chemical Libraries
A synthetic intermediate is a molecular building block used to create more complex molecules. Due to its distinct reactive sites and the valuable properties imparted by the trifluoromethyl group, this compound is an excellent candidate for this role, particularly in the construction of chemical libraries for high-throughput screening.
The versatility of this compound stems from several key features:
Reactive Handle: The chloromethyl group provides a reliable site for derivatization via nucleophilic substitution, allowing for the attachment of a wide variety of molecular fragments.
Privileged Core: The pyrazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.netimist.ma
Favorable Physicochemical Properties: The trifluoromethyl group confers properties such as enhanced metabolic stability and lipophilicity, which are often sought in drug candidates to improve their pharmacokinetic profiles. mdpi.com
In the context of chemical library synthesis, this compound can be used as a central scaffold. By reacting it with a diverse collection of nucleophiles (e.g., a library of amines or phenols) in a parallel synthesis format, a large library of novel pyrazine derivatives can be rapidly generated. Each member of the library retains the core pyrazine-trifluoromethyl structure but features a unique side chain introduced at the chloromethyl position. These libraries can then be screened against biological targets to identify new lead compounds for drug discovery or tested for desired properties in materials science applications. The use of similar chloro-containing heterocyclic intermediates is a well-established strategy in the synthesis of bioactive molecules. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
